molecular formula C5H6Br2O2 B3280512 Methyl 2,2-dibromocyclopropanecarboxylate CAS No. 71666-01-8

Methyl 2,2-dibromocyclopropanecarboxylate

Cat. No. B3280512
CAS RN: 71666-01-8
M. Wt: 257.91 g/mol
InChI Key: LYDFHIBOLORUDJ-UHFFFAOYSA-N
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Description

Methyl 2,2-dibromocyclopropanecarboxylate is a chemical compound with the molecular formula C6H6Br2O2. It belongs to the class of cyclopropane derivatives and contains two bromine atoms attached to a cyclopropane ring. The compound is an oily liquid at room temperature and exhibits interesting reactivity due to its strained three-membered ring structure .


Synthesis Analysis

The synthesis of Methyl 2,2-dibromocyclopropanecarboxylate involves the reaction of an α-bromoketone or aldehyde with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This one-pot reaction yields the desired product in excellent yields within a short time . The reaction mechanism likely involves nucleophilic addition and subsequent bromination of the cyclopropane ring.


Molecular Structure Analysis

CH3   \    C-Br   / \ CH2   COOCH3 

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and ring-opening reactions. For instance, it can undergo nucleophilic attack at the bromine atoms, leading to the formation of new carbon-carbon bonds. Additionally, the strained cyclopropane ring may react with other electrophiles or nucleophiles, resulting in diverse products .


Physical And Chemical Properties Analysis

  • Safety Information : The compound is labeled with GHS07 (Warning) and hazard statements related to skin and eye irritation. Precautionary measures include avoiding inhalation, skin contact, and eye exposure .

Scientific Research Applications

1. Intermediate for Synthesis

Methyl 2,2-dibromocyclopropanecarboxylate serves as a valuable intermediate in the synthesis of various chemical compounds. For example, its use in creating methyl 1,1,2-tribromocyclopropanecarboxylate leads to a series of four-carbon cyclopropenes, which are crucial in chemical syntheses. This process also allows the conversion of the tribromo-ester into 1,1,2,2-tetrabromocyclopropane, a three-carbon cyclopropene synthon, demonstrating its versatility in chemical manufacturing (Dulayymi et al., 1996).

2. Role in Polymerization Processes

In the field of polymer science, methyl 2,2-dibromocyclopropanecarboxylate plays a significant role. It has been utilized in the radical homopolymerization of certain cyclic monomers, where its inclusion leads to the opening of the cyclopropane ring. This results in the formation of polymers with specific properties, such as a glass transition temperature of 90°C, indicating its importance in the creation of novel polymer materials (Moszner et al., 2003).

3. Utilization in Organic Reactions

This chemical is also pivotal in various organic reactions. For instance, it's used in the synthesis of 2,2-dibromocyclopropane-1,1-dicarboxylic acids, where it undergoes bromine–lithium exchange reactions leading to the creation of monobromocyclopropanes or intramolecular cyclisation to yield substituted 3-oxabicyclo[3.1.0]hexane. These reactions are crucial for producing cyclopropanes with multiple functionalities on the ring, highlighting its utility in complex organic syntheses (Baird et al., 2007).

Safety and Hazards

Methyl 2,2-dibromocyclopropanecarboxylate poses risks associated with bromine compounds, such as skin and eye irritation. Proper handling, protective equipment, and adherence to safety protocols are essential when working with this substance .

Future Directions

: Sigma-Aldrich: Methyl 2,2-dicyanocyclopropane-1-carboxylate

properties

IUPAC Name

methyl 2,2-dibromocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2O2/c1-9-4(8)3-2-5(3,6)7/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDFHIBOLORUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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